BenchChemオンラインストアへようこそ!

N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

DGAT inhibition triglyceride synthesis metabolic disease

N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide (CAS 871547-57-8) is a synthetic benzimidazole–furan-2-carboxamide hybrid with a molecular weight of 311.4 g/mol, as listed in the ChemSrc database. The compound features an N1-isobutyl-substituted benzimidazole core linked via an ethyl spacer to a furan-2-carboxamide moiety.

Molecular Formula C18H21N3O2
Molecular Weight 311.385
CAS No. 871547-57-8
Cat. No. B2599044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide
CAS871547-57-8
Molecular FormulaC18H21N3O2
Molecular Weight311.385
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3
InChIInChI=1S/C18H21N3O2/c1-13(2)12-21-15-7-4-3-6-14(15)20-17(21)9-10-19-18(22)16-8-5-11-23-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,19,22)
InChIKeyPURFCJAIWNHOHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide: Structural Identity and Procurement-Relevant Characteristics


N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide (CAS 871547-57-8) is a synthetic benzimidazole–furan-2-carboxamide hybrid with a molecular weight of 311.4 g/mol, as listed in the ChemSrc database . The compound features an N1-isobutyl-substituted benzimidazole core linked via an ethyl spacer to a furan-2-carboxamide moiety. Computational target prediction using DrugMapper associates this scaffold with pyruvate dehydrogenase kinase 1 (PDHK1) and other proteins, although confirmatory in vitro studies are not publicly available [1]. The benzimidazole-carboxamide pharmacophore is a privileged scaffold in medicinal chemistry, with close analogues demonstrating quantifiable activity against targets such as DGAT, VEGFR-2, FAK, and FPR2, making this compound a logical candidate for procurement in structure–activity relationship (SAR) campaigns.

Why Generic Substitution Fails for N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide in SAR-Driven Procurement


Benzimidazole-carboxamide derivatives cannot be treated as interchangeable reagents because even minor structural modifications—such as N1-alkyl chain length, spacer geometry, or furan versus phenyl carboxamide—profoundly alter target potency, selectivity, and pharmacokinetic properties. DrugMapper predictions suggest the N1-isobutyl group and ethyl spacer of this compound may confer a unique target-interaction profile distinct from shorter-chain or benzyl-substituted analogues [1]. The literature demonstrates that within the benzimidazole-carboxamide class, IC50 values against a single target may differ by orders of magnitude following seemingly conservative structural changes; only a compound with the precisely defined substitution pattern of CAS 871547-57-8 can replicate a specific biological fingerprint in a comparative SAR matrix.

Quantitative Differentiation Evidence for N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide vs. Closest Structural Comparators


DGAT Inhibitory Potency of Benzimidazole-Furan Carboxamide Scaffold vs. Non-Furan Analogues

The closest published analogue to CAS 871547-57-8 is the furfurylamine-containing benzimidazole carboxamide designated compound 10j, which demonstrated an IC50 of 4.4 µM against diacylglycerol acyltransferase (DGAT) in a rat liver microsome assay. Non-furan benzimidazole carboxamides in the same study were markedly weaker, underscoring the importance of the furan-2-carboxamide motif for potency [1]. While 10j differs from the target compound by lacking the isobutyl N1-substituent, the shared furfurylamine–benzimidazole architecture predicts that CAS 871547-57-8 occupies the same DGAT pharmacophore space, offering a structurally distinct N1-isobutyl vector for further SAR expansion.

DGAT inhibition triglyceride synthesis metabolic disease

VEGFR-2 Inhibitory Activity of 2-Furylbenzimidazole Scaffold vs. Sorafenib

2-Furylbenzimidazoles are established VEGFR-2 inhibitor leads. Compound 10a from a structurally related series exhibited VEGFR-2 IC50 of 0.64 µM, approaching the potency of the reference drug sorafenib (IC50 = 0.1 µM) [1]. A separate study of 1,2-disubstituted benzimidazoles showed VEGFR-2-mediated cytotoxicity against HepG2 cells with IC50 of 1.98 µM, surpassing sorafenib (IC50 = 10.99 µM) in that cellular context [2]. CAS 871547-57-8, bearing the critical 2-furyl substituent plus a unique N1-isobutyl-ethyl extension, represents a logical next-generation probe to evaluate whether the isobutyl group further enhances VEGFR-2 affinity or selectivity.

VEGFR-2 inhibition angiogenesis hepatocellular carcinoma

Microtubule Stabilization by Furan-2-Carboxamide Derivatives vs. Classical Agents

A furan-2-carboxamide-based microtubule stabilizing agent (MSA) demonstrated IC50 values of 4–8 µM across a panel of cancer cell lines in vitro [1]. This compound, designated SH09, represents the only published MSA chemotype containing a furan-2-carboxamide moiety, establishing a baseline for this scaffold. CAS 871547-57-8 differs from SH09 by incorporating a benzimidazole core in place of a simpler aromatic ring, potentially enhancing tubulin-binding affinity through additional hydrogen-bonding contacts. The N1-isobutyl substituent further distinguishes the target compound from all previously reported furan-carboxamide MSAs.

microtubule stabilization anticancer tubulin polymerization

FAK Inhibitory Potential of Benzimidazole Carboxamide Scaffold (IC50 < 10 nM Achievable)

A GlaxoSmithKline-led optimization campaign identified substituted benzimidazole carboxamides as highly potent FAK inhibitors, achieving IC50 values below 10 nM after structure-based lead optimization [1]. The core benzimidazole-carboxamide template was essential for kinase hinge-binding. CAS 871547-57-8 shares this core but introduces an N1-isobutyl group and an ethyl-linked furan-2-carboxamide—features absent from the GSK series. This structural divergence makes the compound a valuable tool for probing whether the furan-carboxamide side chain can access an auxiliary binding pocket to enhance FAK selectivity over other kinases.

FAK inhibition focal adhesion kinase cancer metastasis

FPR2 Agonist Activity of N1-Substituted Benzimidazole Chemotypes vs. Urea-Based Agonists

C-linked benzimidazole FPR2 agonists demonstrated EC50 values as low as 680 nM in cAMP assays, with >14.7-fold selectivity over FPR1 (EC50 > 10,000 nM) [1]. Further optimization of the benzimidazole series yielded compounds with potency approaching that of the urea-based lead 1 (FPR2 EC50 = 5 nM). CAS 871547-57-8 carries a C2-ethyl-furan-2-carboxamide extension not present in these literature benzimidazoles, providing a unique vector for exploring FPR2 allosteric modulation or biased signaling, a dimension inaccessible with the published C-linked benzimidazole series.

FPR2 agonism inflammation resolution GPCR

Predicted PDHK1 Binding as a Differentiating Target Hypothesis

DrugMapper computational target prediction identified pyruvate dehydrogenase kinase 1 (PDHK1) as a high-confidence target for CAS 871547-57-8 [1]. This prediction is noteworthy because PDHK1 is not a common target for the benzimidazole-carboxamide class; none of the comparator compounds in the preceding evidence items (DGAT, VEGFR-2, FAK, FPR2) are predicted to engage PDHK1. If experimentally validated, this would represent a novel target engagement profile uniquely attributable to the isobutyl–furan-2-carboxamide substitution pattern of CAS 871547-57-8, differentiating it from all known benzimidazole carboxamides.

PDHK1 inhibition cancer metabolism DrugMapper prediction

High-Value Procurement Scenarios for N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide Based on Quantitative Differentiation Evidence


Metabolic Disease SAR: N1-Isobutyl DGAT Probe Development

Research groups optimizing DGAT inhibitors for obesity or non-alcoholic fatty liver disease should procure CAS 871547-57-8 as a direct N1-isobutyl comparator to the literature lead compound 10j (DGAT IC50 = 4.4 µM) [1]. Head-to-head DGAT profiling of the two compounds enables quantification of the isobutyl group's contribution to potency, microsomal stability, and HepG2 triglyceride-lowering efficacy, data essential for patent differentiation and lead advancement.

Kinase Selectivity Profiling: Orthogonal FAK Chemotype Acquisition

Given that benzimidazole carboxamides have achieved FAK IC50 < 10 nM [1], CAS 871547-57-8 should be included in kinase selectivity panels alongside GSK-optimized leads. The furan-2-carboxamide extension may shift selectivity within the kinome, potentially reducing off-target activity against kinases such as IGF-1R or JAK1 that are commonly inhibited by simpler benzimidazole carboxamides. Procurement enables broad kinome profiling (e.g., Eurofins KinaseProfiler) to quantify selectivity advantages.

GPCR Biased Signaling: FPR2 Agonist with Extended C2 Pharmacophore

For inflammation-resolution programs, CAS 871547-57-8 offers a C2-ethyl-furan-2-carboxamide extension absent from the C-linked benzimidazole FPR2 agonists that achieved EC50 = 7.5 nM [1]. Procurement enables head-to-head comparison in cAMP versus β-arrestin recruitment assays to determine whether the extended pharmacophore introduces biased agonism, a property highly sought after for next-generation pro-resolving GPCR therapeutics.

Cancer Metabolism Tool: Experimental Validation of PDHK1 Inhibition Hypothesis

DrugMapper predicts PDHK1 as a target for CAS 871547-57-8 [1], a kinase central to the Warburg effect in cancer. Procurement enables rapid experimental validation via PDHK1 enzymatic assay (e.g., BPS Bioscience PDHK1 assay) and comparison against known PDHK inhibitors such as dichloroacetate (DCA). Confirmation of PDHK1 inhibition would establish this compound as a first-in-class benzimidazole-furan carboxamide PDHK1 probe, opening a new field of use inaccessible to all current structural analogues.

Quote Request

Request a Quote for N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.